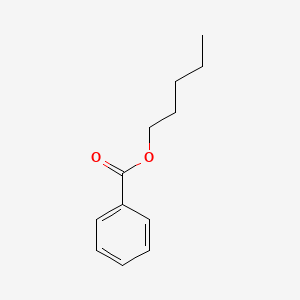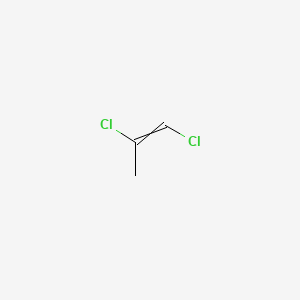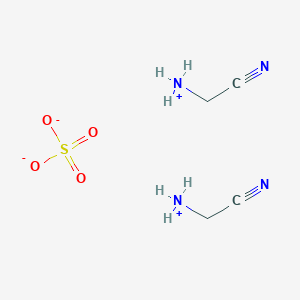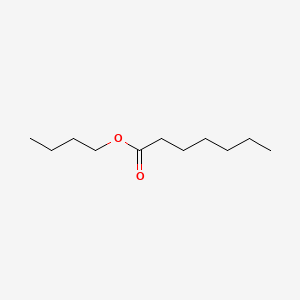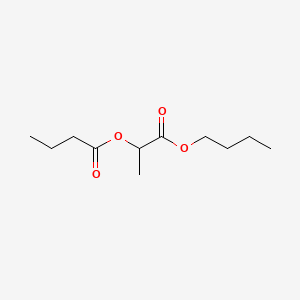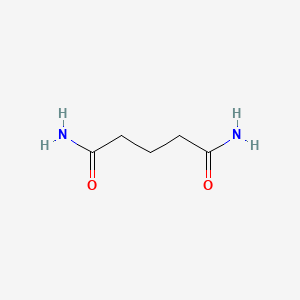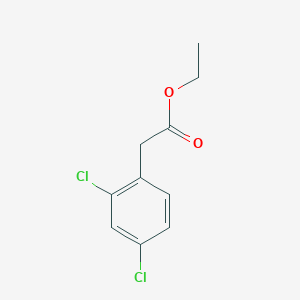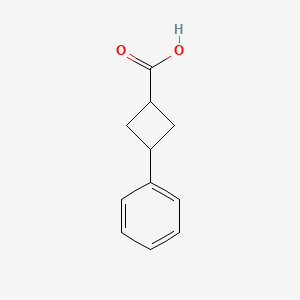
3-Phenylcyclobutancarbonsäure
Übersicht
Beschreibung
3-Phenylcyclobutanecarboxylic acid is a cyclic compound with a carboxylic acid functional group, consisting of a cyclobutane ring with a phenyl substituent attached to it . It has a molecular weight of 176.22 .
Molecular Structure Analysis
The InChI code for 3-Phenylcyclobutanecarboxylic acid is1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-Phenylcyclobutanecarboxylic acid is a solid or liquid at room temperature . It should be stored in a dry, sealed environment at room temperature .Wissenschaftliche Forschungsanwendungen
Pd-katalysierte C–H-Funktionalisierung
3-Phenylcyclobutancarbonsäure, als Carbonsäure, kann eine vielseitige Rolle in Pd-katalysierten proximalen und distalen C–H-Aktivierungsreaktionen spielen . Diese Reaktionen haben bedeutende Anwendungen in der pharmazeutischen und agrochemischen Industrie . Die Koordinationsfähigkeit von Carbonsäuren wurde lange Zeit übersehen, aber neuere Forschungen haben ihre entscheidenden Rollen hervorgehoben .
Organische Synthese
Carbonsäuren, einschließlich this compound, sind grundlegende Bausteine in der organischen Synthese . Sie können zur Synthese einer Vielzahl organischer Verbindungen verwendet werden und tragen zur Entwicklung neuer Medikamente, Polymere und Materialien bei .
Nanotechnologie
In der Nanotechnologie wurden Carbonsäuren zur Oberflächenmodifikation von Mehrwand-Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallstrahlung verwendet . Dies hat Anwendungen in der Produktion von Polymeren .
Materialwissenschaften
Die Carboxylgruppe in this compound kann starke Wasserstoffbrücken bilden, die in der Materialwissenschaft für die Gestaltung supramolekularer Materialien genutzt werden können .
Biochemie
Carbonsäuren sind wichtige Zwischenprodukte in vielen biochemischen Reaktionen. Sie sind an wichtigen Prozessen wie dem Zitronensäurezyklus beteiligt, der für die Zellatmung von zentraler Bedeutung ist .
Umweltwissenschaften
Carbonsäuren, einschließlich this compound, können als Liganden wirken, um Metallionen zu binden. Diese Eigenschaft wird in den Umweltwissenschaften zur Entfernung von Schwermetallen aus Abwasser verwendet .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJHQBPJQYNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216232 | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66016-28-2, 16204-48-1 | |
| Record name | 3-Phenylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3-phenylcyclobutanecarboxylic acid in the context of the grahamines isolated from Schizanthus grahamii?
A1: The grahamines A-E isolated from Schizanthus grahamii are complex molecules featuring a cyclobutane ring core. While 3-phenylcyclobutanecarboxylic acid itself isn't present in these alkaloids, their structures incorporate a similar cyclobutane moiety with various substituents. [] This structural similarity suggests a potential biogenetic relationship or a shared synthetic pathway. Further research is needed to explore if 3-phenylcyclobutanecarboxylic acid or its derivatives play a role in the biosynthesis of these alkaloids.
Q2: Can the research on substituted 3-phenylcyclobutanecarboxylic acids offer insights into the potential properties or reactivity of the cyclobutane core found in grahamines?
A2: The research on substituted 3-phenylcyclobutanecarboxylic acids focuses on understanding how the position of substituents on the phenyl ring (meta or para) influences the acidity of the carboxylic acid group. [] While this study doesn't directly investigate the reactivity of the cyclobutane ring, it highlights the impact of substituents on the molecule's properties. This knowledge could be relevant when studying the reactivity or stability of the cyclobutane core in grahamines. For example, understanding how different substituents on the cyclobutane ring, like those found in grahamines, might influence the molecule's overall stability or reactivity towards other molecules could be a potential area for further research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




